molecular formula C7H15Cl2N3O B8219392 2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride

2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride

Cat. No.: B8219392
M. Wt: 228.12 g/mol
InChI Key: UCOXNYJCTGGLQJ-UHFFFAOYSA-N
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Description

2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O. It is known for its unique spirocyclic structure, which includes a spiro junction between a piperidine and an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with an azetidine derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

2,5,9-triazaspiro[3.6]decan-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c11-6-1-2-10-7(5-9-6)3-8-4-7;;/h8,10H,1-5H2,(H,9,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXNYJCTGGLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CNC2)CNC1=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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